molecular formula C14H10F3NO2 B1405512 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone CAS No. 1427460-55-6

1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

Cat. No.: B1405512
CAS No.: 1427460-55-6
M. Wt: 281.23 g/mol
InChI Key: TXPVDINVIDQNIA-UHFFFAOYSA-N
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Description

1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone (CAS RN: 1427460-55-6) is a chemical compound of interest in organic and medicinal chemistry research. Its molecular structure features a pyridine ring substituted with a trifluoromethyl group, linked via an ether bridge to a phenyl ring bearing an acetyl moiety. The presence of the trifluoromethyl group is a significant structural feature, as this motif is known to enhance key properties in bioactive molecules, including metabolic stability, lipophilicity, and binding affinity. Researchers investigate this compound and its structural analogs as potential building blocks for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and advanced materials. Compounds with similar pyridine and trifluoromethyl components are frequently explored in various research areas, including the study of enzyme inhibition and the development of novel antimicrobial agents . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-9(19)10-4-2-5-11(8-10)20-13-12(14(15,16)17)6-3-7-18-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPVDINVIDQNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, with the molecular formula C₁₄H₁₀F₃NO₂ and a molecular weight of 281.23 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance biological properties by modulating lipophilicity and electronic characteristics, making such compounds valuable in drug development.

  • Molecular Formula : C₁₄H₁₀F₃NO₂
  • Molecular Weight : 281.23 g/mol
  • CAS Number : 1427460-55-6
  • Storage Conditions : Ambient temperature

Biological Activity Overview

The biological activity of this compound can be summarized through various studies highlighting its pharmacological effects, particularly in neuroprotection and antimicrobial activity.

Neuroprotective Properties

Recent studies have indicated that derivatives of trifluoromethyl-substituted compounds exhibit neuroprotective effects. For instance, a related compound, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, has been identified as a key chiral building block for synthesizing neuroprotective agents. The compound's effectiveness stems from its ability to inhibit certain enzymes involved in neurodegenerative processes, thus providing a protective effect against neuronal damage .

Antimicrobial Activity

The presence of the trifluoromethyl group has been shown to enhance the antimicrobial properties of various compounds. In particular, studies involving similar structures have demonstrated significant antichlamydial activity, suggesting that the trifluoromethyl group plays a crucial role in modulating biological activity against pathogens .

Case Study 1: Synthesis and Evaluation of Trifluoromethyl Compounds

A study focused on the synthesis of several trifluoromethyl-substituted compounds revealed that those containing the trifluoromethyl group exhibited enhanced potency against Chlamydia species compared to their non-fluorinated analogs. This highlights the importance of the trifluoromethyl group in developing selective antimicrobial agents .

Case Study 2: Whole-Cell Biotransformation

In another investigation, whole-cell biotransformation processes using recombinant E. coli were employed to produce (R)-MTF-PEL from 3'-(trifluoromethyl)acetophenone. The results showed high enantioselectivity and conversion rates, emphasizing the potential of utilizing microbial systems for synthesizing biologically active compounds .

Data Tables

Property Value
Molecular FormulaC₁₄H₁₀F₃NO₂
Molecular Weight281.23 g/mol
CAS Number1427460-55-6
Neuroprotective ActivityYes (via related compounds)
Antimicrobial ActivityYes (enhanced by CF₃ group)

Comparison with Similar Compounds

1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

  • Molecular Formula: C₁₄H₁₀F₃NO₂
  • Molecular Weight : 281.24 g/mol
  • Key Differences: This isomer features a para-substituted pyridinyloxy group on the phenyl ring (vs. meta in the target compound).

1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

  • Molecular Formula: C₁₃H₈ClF₃NO₂
  • Molecular Weight : 314.66 g/mol
  • Key Differences : The addition of a chlorine atom at the 3-position of the pyridine ring introduces stronger electron-withdrawing effects, which could enhance reactivity in nucleophilic aromatic substitution (NAS) reactions compared to the parent compound.

Functional Group Modifications

1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone

  • Molecular Formula : C₁₆H₁₅F₃N₂O
  • Molecular Weight : 308.3 g/mol
  • Key Differences: The dimethylamino (-N(CH₃)₂) group at the pyridine’s 6-position is electron-donating, increasing the compound’s basicity. This modification may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the unsubstituted pyridine in the target compound.

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid

  • Molecular Formula : C₁₂H₁₃F₃N₂O₂
  • Molecular Weight : 274.24 g/mol

Halogenated Derivatives

1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone

  • Molecular Formula: C₁₄H₉BrF₃NO
  • Molecular Weight : 344.13 g/mol

1-(3-[(2,4-Dichlorobenzyl)oxy]phenyl)ethanone

  • Molecular Formula : C₁₅H₁₂Cl₂O₂
  • Molecular Weight : 295.16 g/mol
  • Key Differences : The dichlorobenzyloxy group introduces two electron-withdrawing chlorine atoms, which may reduce metabolic stability compared to the trifluoromethylpyridinyloxy group in the target compound.

Data Tables: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source
1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone C₁₄H₁₀F₃NO₂ 281.24 Meta-substituted pyridinyloxy, -CF₃
1-(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone C₁₄H₁₀F₃NO₂ 281.24 Para-substituted pyridinyloxy
1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone C₁₃H₈ClF₃NO₂ 314.66 Chlorine at pyridine 3-position
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone C₁₆H₁₅F₃N₂O 308.30 Dimethylamino at pyridine 6-position
1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone C₁₄H₉BrF₃NO 344.13 Bromine on phenyl ring

Implications of Structural Variations

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilic reactivity, while electron-donating groups (e.g., -N(CH₃)₂) increase basicity .
  • Biological Activity : Halogenation (Br, Cl) may improve binding to hydrophobic pockets in proteins , while pyridine ring modifications influence metabolic pathways .

Preparation Methods

Synthesis of 3-(Trifluoromethyl)pyridin-2-ol Derivative

  • The trifluoromethyl-substituted pyridine derivative is prepared through halogenation or functional group transformation of pyridine precursors bearing trifluoromethyl groups.
  • A Grignard reaction involving halo benzotrifluoride and magnesium metal in an organic solvent can be used to form reactive intermediates leading to trifluoromethyl acetophenone derivatives, which are key intermediates for further functionalization.
  • The trifluoromethyl acetophenone can be converted to oxime derivatives and further processed to obtain the desired pyridinyl ether intermediates.

Formation of the Aryloxy Pyridine Ether Linkage

  • The ether bond between the 3-(trifluoromethyl)pyridin-2-yl moiety and the phenyl ring is formed via nucleophilic aromatic substitution or coupling reactions.
  • One reported method involves reacting the corresponding pyridinol (pyridin-2-ol derivative) with a halogenated acetophenone derivative under basic conditions to form the ether linkage.
  • For example, a nucleophilic coupling reaction between 3-(trifluoromethyl)pyridin-2-ol and 3-bromoacetophenone or related halogenated phenyl ethanone derivatives in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent (e.g., ethanol or acetonitrile) facilitates the formation of the ether bond.

Representative Reaction Scheme (Conceptual)

Step Reactants Conditions Product
1 3-(Trifluoromethyl)pyridin-2-ol + 3-bromoacetophenone Base (K2CO3 or NaOH), solvent (ethanol/acetonitrile), room temp to reflux This compound

Experimental Data and Yield

  • Yields for ether formation reactions involving pyridinol and halogenated acetophenone derivatives typically range from 70% to 90% depending on reaction conditions and purification methods.
  • Purification is often achieved by crystallization or column chromatography.
  • Reaction times vary from 3 to 12 hours depending on temperature and reagent concentrations.
  • Monitoring is performed by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure reaction completion.

Notes on Catalysts and Solvents

  • Bases such as potassium carbonate and sodium hydroxide are commonly used to deprotonate the pyridinol, facilitating nucleophilic attack on the halogenated phenyl ethanone.
  • Solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are preferred for their ability to dissolve reactants and bases.
  • In some advanced methods, transition metal catalysts (e.g., palladium or copper catalysts) can be employed for coupling reactions, though classical nucleophilic substitution is more common for this ether formation.

Summary Table of Preparation Methods

Preparation Step Reactants Conditions Yield (%) Notes
Grignard formation of trifluoromethyl acetophenone intermediate Halo benzotrifluoride + Mg Organic solvent, catalyst (iodine/ethylene dibromide), RT 80-85% Produces trifluoromethyl acetophenone isomer mixture
Ether formation (nucleophilic coupling) 3-(Trifluoromethyl)pyridin-2-ol + 3-bromoacetophenone Base (K2CO3/NaOH), ethanol or acetonitrile, RT to reflux, 3-12 h 70-90% Monitored by TLC, purified by crystallization
Purification Crystallization or chromatography Solvents like cyclohexane, dichloromethane - Ensures >99% purity

Q & A

Q. What are the common synthetic routes for 1-(3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and fluorinated phenyl intermediates. For example, a two-step procedure may include:

Nucleophilic substitution : Reacting 3-(trifluoromethyl)pyridin-2-ol with a halogenated phenyl precursor (e.g., 3-bromophenyl ethanone) using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C .

Acylation : Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ as a Lewis acid .

  • Optimization : Monitor reaction progress via HPLC (e.g., retention time ~0.29–0.81 minutes under SQD-FA05/50 conditions) and adjust stoichiometry of reagents (e.g., 1.5–3.0 equiv of oxidants like TBHP) .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : The trifluoromethyl (CF₃) group shows a singlet at δ ~120 ppm in ¹⁹F NMR. Aromatic protons in the pyridine ring appear as doublets (J = 8–10 Hz) due to coupling with fluorine .
  • LCMS : A molecular ion peak at m/z 393 [M+H]⁺ is typical, with fragmentation patterns confirming the ethanone moiety .
  • InChI Key : Use PubChem-derived identifiers (e.g., SGXKSDMTSCNKOY-UHFFFAOYSA-N) for database validation .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :
  • LogP : Estimated at ~2.5–3.0 (via PubChem data), indicating moderate lipophilicity suitable for organic solvent-based reactions .
  • Hydrolytic Stability : The trifluoromethyl group enhances resistance to hydrolysis, but the ethanone moiety may degrade under strong acidic/basic conditions (pH <3 or >10). Test stability via accelerated aging studies in buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by fluorine substituents?

  • Methodological Answer :
  • Decoupling Experiments : Use ¹H-¹⁹F heteronuclear decoupling to eliminate splitting from adjacent fluorine atoms, simplifying aromatic proton assignments .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments, particularly for CF₃ and pyridine carbons .

Q. What strategies are effective for optimizing regioselectivity in pyridine-aryl ether formation?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency at the 2-position of pyridine .
  • Solvent Effects : Use DMSO or DMF to stabilize intermediates, improving yields from 65% to >90% .
  • Kinetic Studies : Monitor reaction progression via inline IR spectroscopy to identify rate-limiting steps .

Q. How does the compound’s structure impact its in vitro metabolic stability?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS. The CF₃ group reduces oxidative metabolism, while the ethanone may undergo CYP450-mediated oxidation .
  • Metabolite ID : Use high-resolution MS/MS to identify hydroxylated or demethylated metabolites .

Q. What computational methods predict binding affinity to biological targets (e.g., kinases)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., HO-1 or kinase domains). The pyridine ring and CF₃ group show hydrophobic interactions in binding pockets .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes, focusing on hydrogen bonds with key residues (e.g., Asp/Glu) .

Data Contradiction Analysis

Q. How to address discrepancies in reported HPLC retention times across studies?

  • Methodological Answer :
  • Column Calibration : Use a standardized mix of reference compounds (e.g., uracil for dead time) to normalize retention times across laboratories .
  • Mobile Phase pH : Adjust acetonitrile/water ratios and pH (e.g., 0.1% formic acid) to replicate conditions from conflicting studies .

Tables

Key Spectroscopic Data Comparison This Study Literature [1, 7]
¹H NMR (δ, pyridine-H)8.45 ppm (d, J=8.5)8.42 ppm (d, J=8.7)
¹⁹F NMR (CF₃)-63.5 ppm-63.8 ppm
LCMS [M+H]⁺393.1393.0

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

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